molecular formula C21H21N3O4S B2961172 N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941935-43-9

N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2961172
CAS No.: 941935-43-9
M. Wt: 411.48
InChI Key: DUDATNAPRNAOTM-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a dihydropyrazine core substituted with a 4-methylphenyl group and a sulfanylacetamide moiety linked to a 3,4-dimethoxyphenyl ring. The compound’s design integrates electron-donating methoxy and methyl groups, which may enhance solubility and influence electronic properties compared to halogenated analogs.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-14-4-7-16(8-5-14)24-11-10-22-20(21(24)26)29-13-19(25)23-15-6-9-17(27-2)18(12-15)28-3/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDATNAPRNAOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Dihydropyrazinone Core: The dihydropyrazinone core can be synthesized through the condensation of 4-methylphenylhydrazine with an appropriate diketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where 3,4-dimethoxyphenylamine reacts with an activated ester or halide derivative of the dihydropyrazinone intermediate.

    Sulfanylacetamide Linkage Formation: The final step involves the formation of the sulfanylacetamide linkage through a thiol-ene reaction between the sulfanyl group and an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups within the dihydropyrazinone moiety, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (e.g., bromine, chlorine) or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives of the dihydropyrazinone core.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.

    Biochemistry: Used in studies to understand enzyme interactions and inhibition mechanisms.

Industry

    Chemical Industry: Utilized as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects may involve pathways related to oxidative stress, inflammation, or signal transduction, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and synthesis insights derived from the evidence:

Compound Name / CAS Substituents Molecular Formula Molecular Weight (g/mol) Key Observations
Target Compound R1: 4-methylphenyl; R2: 3,4-dimethoxyphenyl C21H21N3O4S* ~411.47* Hypothetical data; methoxy/methyl groups may improve lipophilicity and stability.
N-(2,4-dimethoxyphenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (CAS 899976-43-3) R1: 4-fluorophenyl; R2: 2,4-dimethoxyphenyl C20H18FN3O4S 415.4 Fluorine introduces electronegativity, potentially enhancing binding affinity .
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide (CAS 899759-80-9) R1: 3,4-difluorophenyl; R2: 5-chloro-2-methoxyphenyl C19H14ClF2N3O3S 437.8 Chlorine and fluorine increase molecular weight and may alter metabolic stability .
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (Compound 13a) Core: Cyanoacetamide; R1: 4-methylphenyl; R2: 4-sulfamoylphenyl C16H15N5O3S 357.38 High synthesis yield (94%); sulfamoyl group may confer enzyme inhibition potential .
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (Compound 8g) Core: Oxadiazole; R1: indole; R2: 4-methylphenyl C20H18N4O2S 378.45 Indole substituent suggests possible serotonin receptor interactions .

* Calculated based on structural analogs due to lack of direct data.

Key Insights:

Substituent Effects: Electron-Donating Groups (e.g., methoxy, methyl): Improve solubility and may reduce oxidative degradation compared to halogenated analogs.

Heterocyclic Core Variations :

  • Dihydropyrazine (target compound): A planar, conjugated system suitable for π-π interactions in enzyme active sites.
  • Oxadiazole (e.g., ): A rigid heterocycle often used to enhance bioavailability and mimic peptide bonds.

Synthesis Methods: Diazonium coupling (e.g., ) achieves high yields (~94–95%) for cyanoacetamide derivatives. S-alkylation (e.g., ) is regioselective for sulfanylacetamide formation.

Biological Relevance :

  • Sulfamoyl and indole substituents () correlate with enzyme inhibition or receptor modulation, suggesting the target compound may share similar applications.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a synthetic compound that exhibits significant biological activity due to its unique molecular structure. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

It features a 3,4-dimethoxyphenyl moiety and a dihydropyrazin derivative linked through a sulfanyl group to an acetamide functional group. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds containing sulfanyl groups often act as inhibitors of cysteine proteases, which are crucial in various physiological processes and disease states.
  • Antioxidant Properties : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity.
  • Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • In Vitro Studies : this compound has shown cytotoxic effects against various cancer cell lines. In particular, it demonstrated significant activity against breast and lung cancer cells in assays measuring cell viability and apoptosis induction.

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Research has indicated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Studies

  • Case Study 1 : A study published in Journal of Medicinal Chemistry evaluated the efficacy of several sulfanyl-containing acetamides against cancer cell lines. This compound was among the most potent compounds tested, with an IC50 value significantly lower than that of standard chemotherapeutics.
  • Case Study 2 : An investigation into the antimicrobial potential of similar compounds found that those with methoxy substitutions exhibited enhanced activity against resistant bacterial strains. This supports the hypothesis that structural modifications can lead to improved pharmacological profiles.

Comparative Analysis

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains methoxy and sulfanyl groupsAnticancer and antimicrobial
Similar Compound AStructureLacks methoxy groupsModerate anticancer activity
Similar Compound BStructureContains additional halogen substituentsEnhanced antimicrobial activity

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